![molecular formula C18H20N2O B2807397 2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole CAS No. 714260-96-5](/img/structure/B2807397.png)
2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazoles are a type of heterocyclic compound that consist of a five-membered ring with two non-adjacent nitrogen atoms . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. One common method is the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction . Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of imidazoles is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms, is very small .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. For example, they can be deprotonated to make imidazolate-based coordination polymers . Recent research has also focused on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazoles are generally highly soluble in polar organic solvents and water . They are key components to functional molecules that are used in a variety of everyday applications .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include the compound , have been found to possess various biological activities . These activities include:
- Antiviral : Indole derivatives have been reported as antiviral agents .
- Anti-inflammatory : Some indole derivatives have shown anti-inflammatory properties .
- Anticancer : Indole derivatives have been studied for their potential anticancer effects .
- Anti-HIV : Some indole derivatives have shown potential in anti-HIV treatments .
- Antioxidant : Indole derivatives have been found to possess antioxidant properties .
- Antimicrobial : Indole derivatives have been used in the development of antimicrobial agents .
- Antitubercular : Some indole derivatives have shown potential in antitubercular treatments .
- Antidiabetic : Indole derivatives have been studied for their potential antidiabetic effects .
- Antimalarial : Indole derivatives have been used in the development of antimalarial agents .
- Anticholinesterase activities : Indole derivatives have shown potential in anticholinesterase treatments .
Herbicidal Applications
Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation have been synthesized . These compounds have shown herbicidal activity under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Synthesis of Other Compounds
The compound can be used in the synthesis of other compounds. For example, one of the synthesized phenoxy amines is N,N-dimethyl-2-(4-methylphenoxy)ethylamine .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-[3-(2-methylphenoxy)propyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-8-3-6-11-18(14)21-13-7-12-20-15(2)19-16-9-4-5-10-17(16)20/h3-6,8-11H,7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMQEFAHJISSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.